![molecular formula C28H26N2O3 B2945225 (3'-Methoxy-[1,1'-biphenyl]-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone CAS No. 1902985-85-6](/img/structure/B2945225.png)

(3'-Methoxy-[1,1'-biphenyl]-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

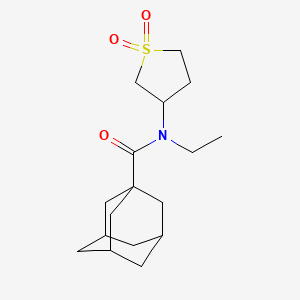

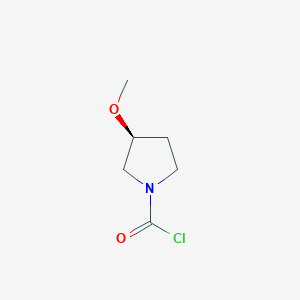

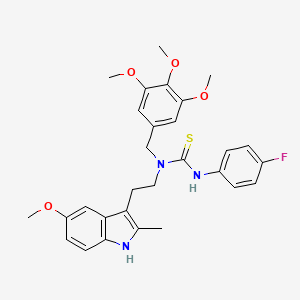

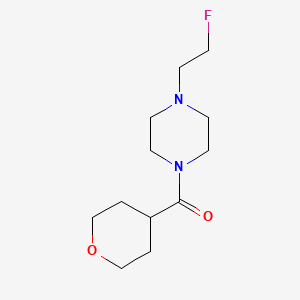

“(3’-Methoxy-[1,1’-biphenyl]-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” is a complex organic compound. It contains a methoxybiphenyl group, a quinoline group, and a piperidine group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The methoxybiphenyl group consists of two benzene rings connected by a single bond, with a methoxy group attached . The quinoline group is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . The piperidine group is a six-membered ring with one nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the methoxybiphenyl group has a molecular weight of 184.23 and a melting point of 86-90 °C .

Scientific Research Applications

Electrosynthesis and Antioxidant Properties

A study by Largeron and Fleury (1998) explored a convenient two-step one-pot electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives starting from a similar compound. The synthesized derivatives possess anti-stress oxidative properties, highlighting their potential in antioxidant research and therapeutic applications (Largeron & Fleury, 1998).

Spectroscopic Properties and Theoretical Study

Al-Ansari (2016) investigated the effects of structure and environment on the spectroscopic properties of compounds closely related to the one . The study provided insights into the electronic absorption, excitation, and fluorescence properties, contributing to the understanding of such compounds' behavior in various solvents (Al-Ansari, 2016).

Crystal Structure Analysis

Research by Revathi et al. (2015) on the crystal structure of a compound with similar structural elements revealed insights into the molecular orientations and intermolecular interactions. Such studies are crucial for understanding the physicochemical properties and potential applications of these compounds in material science and drug design (Revathi et al., 2015).

Phase II Enzyme Induction

A study conducted by Jang et al. (2002) identified constituents from Musa x paradisiaca cultivar, including compounds structurally related to the one , with the potential to induce the phase II enzyme, quinone reductase. This highlights the potential of such compounds in cancer chemoprevention research (Jang et al., 2002).

Radiosynthesis and BK Channel Activation

Kitson et al. (2010) developed a method for the carbon-14 radiosynthesis of a 4-(2-hydroxyphenyl)quinolin-2(1H)-one derivative, illustrating the compound's relevance in pharmacological research, particularly in studying BK channel activation and potential therapeutic applications (Kitson et al., 2010).

Mechanism of Action

Biphenyl Compounds

The biphenyl moiety in the compound is a common structural unit in many synthetic and natural products . Biphenyl derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects .

Quinoline Compounds

The quinoline part of the molecule is a versatile heterocyclic compound that is a part of many therapeutic agents. Quinoline derivatives are known to possess diverse pharmacological properties, including anti-malarial, anti-microbial, anti-inflammatory, and anti-cancer activities .

Methoxy Groups

Methoxy groups in a molecule often influence the molecule’s lipophilicity and therefore its ability to cross cell membranes. This can have a significant impact on the compound’s pharmacokinetics .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[4-(3-methoxyphenyl)phenyl]-(4-quinolin-8-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O3/c1-32-25-8-2-6-23(19-25)20-10-12-22(13-11-20)28(31)30-17-14-24(15-18-30)33-26-9-3-5-21-7-4-16-29-27(21)26/h2-13,16,19,24H,14-15,17-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSNPWSPSSCGQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)OC4=CC=CC5=C4N=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2945145.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2945147.png)

![[2-(2-Fluorophenoxy)phenyl]methanol](/img/structure/B2945149.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2945154.png)

![2-(2-Chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2945155.png)

![(2Z)-3-{3-Chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B2945161.png)

![N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide](/img/structure/B2945162.png)